BenchChemオンラインストアへようこそ!

6-Chloro-2-pyridylmethyl nitrate

Pharmacokinetics Sublingual administration Antianginal

6-Chloro-2-pyridylmethyl nitrate (CPMN, also coded FK-803 and FR-46171) is a synthetic pyridine-based organic nitrate ester developed as a new antianginal agent by Fujisawa Pharmaceutical Co. Unlike classical polyol nitrate esters, CPMN contains a chloropyridine scaffold and is physicochemically characterized as an oily, volatile liquid at ambient temperature.

Molecular Formula C6H5ClN2O3
Molecular Weight 188.57 g/mol
CAS No. 90500-72-4
Cat. No. B1197555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-pyridylmethyl nitrate
CAS90500-72-4
Synonyms6-chloro-2-pyridylmethyl nitrate
CPMN
Molecular FormulaC6H5ClN2O3
Molecular Weight188.57 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Cl)CO[N+](=O)[O-]
InChIInChI=1S/C6H5ClN2O3/c7-6-3-1-2-5(8-6)4-12-9(10)11/h1-3H,4H2
InChIKeyKLKMRHCMLLGCSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-pyridylmethyl nitrate (CAS 90500-72-4) Procurement Guide: Antianginal Nitrate Ester with Distinct Formulation Requirements


6-Chloro-2-pyridylmethyl nitrate (CPMN, also coded FK-803 and FR-46171) is a synthetic pyridine-based organic nitrate ester developed as a new antianginal agent by Fujisawa Pharmaceutical Co. [1]. Unlike classical polyol nitrate esters, CPMN contains a chloropyridine scaffold and is physicochemically characterized as an oily, volatile liquid at ambient temperature [2]. This property creates unique formulation challenges that directly impact procurement decisions, as the free compound is unsuitable for standard solid-dosage manufacturing and requires cyclodextrin complexation for practical pharmaceutical use [3].

6-Chloro-2-pyridylmethyl Nitrate Substitution Risks: Why Nicorandil, Isosorbide Mononitrate, and Glyceryl Trinitrate Cannot Replace CPMN


In-class substitution among organic nitrate antianginal agents is frequently attempted in procurement workflows, yet CPMN exhibits a combination of rapid-onset human pharmacokinetics (Tmax ~10 min sublingual), complete pre-systemic metabolic elimination (no unchanged drug excreted), and a unique arterial-venous extraction gradient (1.8–2.4 ratio) that distinguishes it from nicorandil, isosorbide mononitrate (ISMN), and glyceryl trinitrate (GTN) [1][2][3]. Further, CPMN is an oily, volatile liquid that cannot be formulated as a conventional solid dosage form without cyclodextrin occlusion complexation, whereas nicorandil and ISMN are stable crystalline solids amenable to direct compression [4]. These combined pharmacokinetic and physicochemical differences mean that simply purchasing a generic nitrate ester cannot replicate the specific absorption, metabolic, or formulation behavior of CPMN in experimental or therapeutic contexts.

6-Chloro-2-pyridylmethyl Nitrate Quantitative Differentiation: Pharmacokinetic, Metabolic, Physicochemical, and Formulation Evidence vs. Nicorandil, Isosorbide Mononitrate, and GTN


Sublingual Human Pharmacokinetics: CPMN Achieves Rapid Tmax (~10 min) with High Systemic Clearance vs. Nicorandil and ISMN

In healthy volunteers receiving sublingual CPMN, the mean time to peak plasma concentration (Tmax) was 10 ± 2.8 min, with a maximum concentration (Cmax) of 8.16 ± 2.48 ng/mL and an apparent plasma clearance (CLP) of 6.16 ± 1.79 L/min [1]. By contrast, oral nicorandil exhibits a Tmax of approximately 0.58 h (~35 min) in humans and an elimination half-life of approximately 1 h [2]; isosorbide mononitrate (ISMN) demonstrates a Tmax of 0.6–1.1 h and a terminal half-life of 4.9–5 h [3]. The 3.5-fold shorter Tmax of sublingual CPMN relative to oral nicorandil highlights its rapid absorption profile.

Pharmacokinetics Sublingual administration Antianginal

Metabolite Identification and Quantitative Excretion Profile: CPMN Yields Four Defined Metabolites with No Unchanged Drug Excreted vs. Nicorandil Denitration

Following intravenous and peroral administration of ¹⁴C-labeled CPMN in rats, four metabolites were identified and quantified in urine: M1 (N-(chloro-2-pyridylcarbonyl)-glycine, 56% of excreted radioactivity), M2 (N-acetyl-S-(6-chloro-2-pyridylmethyl)-L-cysteine, 29%), M3 (6-chloro-2-pyridinecarboxylic acid, 5%), and M4 (6-chloro-2-pyridylmethyl-β-D-glucuronate, 7%); no unchanged drug was detected in excreta [1]. In contrast, nicorandil is primarily eliminated via denitration to the alcohol metabolite N-(2-hydroxyethyl)-nicotinamide, with approximately 1% excreted unchanged via the kidney [2]. ISMN displays 1–2% unchanged urinary excretion and a terminal half-life of ~5 h [3].

Drug metabolism Excretion Metabolite profiling

Physicochemical State and Volatility: CPMN is an Oily, Volatile Liquid Requiring Cyclodextrin Occlusion Complexation Unlike Crystalline Nicorandil and ISMN

The European patent EP 0193164 A2 explicitly states that 2-nitroxymethyl-6-chloropyridine (CPMN) is an oily and volatile substance, and therefore it is in general difficult to make up such substance into a pharmaceutical preparation [1]. To overcome this limitation, a 1:1 molar ratio inclusion complex with β-cyclodextrin (β-CyD) was developed, designated FR-46171, which is a solid, non-volatile powder suitable for sustained-release formulation [2]. In contrast, nicorandil is a white crystalline powder (mp 88–97 °C) and isosorbide mononitrate is a crystalline solid, both amenable to direct tableting without complexation [3].

Physicochemical characterization Formulation Cyclodextrin complexation

Arterial-Venous Extraction Gradient: CPMN Exhibits a 1.8–2.4-fold Arterial-Venous Concentration Ratio Demonstrating Extensive Tissue Extraction vs. GTN

During constant intravenous infusion of CPMN in rats, an arterial-venous plasma concentration gradient was identified: arterial (aortic arch) concentrations exceeded venous (inferior vena cava) concentrations during infusion, with an extraction ratio of 1.8–2.4 across the arterial-venous bed [1]. After infusion cessation, venous concentrations became significantly higher than arterial (P < 0.05). This gradient is consistent with extensive tissue extraction and rapid vascular metabolism. For glyceryl trinitrate (GTN), arterial-venous gradients of 1.2–1.5 have been reported during intravenous infusion in man [2], indicating less pronounced peripheral extraction than CPMN.

Pharmacokinetic modeling Arterial-venous gradient Tissue distribution

Rapid Metabolic Onset: CPMN Metabolites Detected Within 1 Minute of IV Administration Indicating Immediate Biotransformation vs. Nicorandil Hepatic Clearance

Following intravenous injection of CPMN in rats, metabolites were detected in plasma as early as 1 min after administration, and the parent compound declined rapidly [1]. This extremely rapid metabolic onset is consistent with the short alpha-phase half-life of 6 min (rat) and 8 min (dog) [2]. By comparison, nicorandil exhibits a hepatic elimination half-life of approximately 1 h in humans with clearance near 1.15 L/min, reflecting a slower systemic clearance than CPMN [3].

Pharmacokinetics First-pass metabolism Biotransformation

Cyclodextrin Complex Stoichiometry and Moisture-Dependent Structural Hysteresis: Defined 1:1 Beta-CyD Complex with 13–15 mol Water of Hydration

The CPMN/β-cyclodextrin inclusion complex (FR-46171) was characterized as a 1:1 molar ratio complex that exhibits moisture adsorption-desorption hysteresis characteristic of hydrophilic polymers [1]. DSC and moisture isotherm analysis demonstrated that the moisture-adsorbed complex contains 13–15 mol of water, while the moisture-desorbed complex retains 5 mol of water, with distinct X-ray diffraction patterns confirming different crystal structures [1]. No equivalent cyclodextrin complexation requirement exists for nicorandil or isosorbide mononitrate, which are formulated as free crystalline drugs [2].

Formulation science Cyclodextrin chemistry Solid-state characterization

6-Chloro-2-pyridylmethyl Nitrate: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Rapid-Onset Sublingual Antianginal Model Compound for Acute Ischemia Research

CPMN's sublingual Tmax of ~10 min and Cmax of 8.16 ng/mL [1] make it suitable for experimental models requiring rapid nitrate-mediated vasodilation with defined PK time windows. Unlike oral nicorandil (Tmax ~35 min) or ISMN (Tmax ~0.6–1.1 h), CPMN's sublingual absorption profile enables acute angina induction/reversal protocols in large animal models or human volunteer studies where timing precision is critical.

Nitrate Ester Metabolism and Bioactivation Studies Using a Defined Multi-Metabolite Pathway

CPMN's complete metabolic conversion to four identified urinary metabolites (M1–M4) with 0% unchanged drug excretion [2] provides a fully traceable metabolic pathway for investigating nitrate ester bioactivation, glutathione conjugation, and glycine conjugation mechanisms. This contrasts with nicorandil's simpler denitration pathway and supports more comprehensive metabolite safety assessment in preclinical development.

Cyclodextrin Inclusion Complex Formulation Development for Volatile Nitrate Esters

The intrinsic oily, volatile nature of free CPMN [3] and its stable 1:1 β-cyclodextrin complex (FR-46171) with defined hydration-dependent polymorphism (13–15 mol H₂O adsorbed vs. 5 mol desorbed) [4] provide a validated model system for developing cyclodextrin-based solid-dosage technologies for volatile or liquid nitrate ester drug candidates. Laboratories developing generic cyclodextrin formulations can use FR-46171 as a characterized reference standard.

Arterial-Venous Pharmacokinetic Gradient Modeling for Tissue Extraction Studies

CPMN's documented arterial-venous extraction ratio of 1.8–2.4 in rat constant-infusion models [5] enables researchers to study pharmacokinetic sampling-site effects and tissue extraction efficiency of nitrate esters. This gradient exceeds that reported for GTN (~1.2–1.5) and provides a more pronounced signal for method validation of arterial vs. venous sampling protocols in cardiovascular pharmacology.

Quote Request

Request a Quote for 6-Chloro-2-pyridylmethyl nitrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.